4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine
Description
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative characterized by a benzyloxy group at position 4, a bromine atom at position 5, and a pyrrolidin-1-yl substituent at position 2. Pyrimidines are aromatic heterocycles with two nitrogen atoms, and their derivatives are widely studied for pharmaceutical and agrochemical applications due to their structural versatility and bioactivity.
The molecular formula of this compound is inferred as C₁₅H₁₆BrN₃O (based on its structural analog, 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine ), with an approximate molecular weight of 334.22 g/mol. The pyrrolidine ring (a five-membered saturated amine) contributes to steric and electronic properties distinct from six-membered analogs like piperidine.
Properties
IUPAC Name |
5-bromo-4-phenylmethoxy-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c16-13-10-17-15(19-8-4-5-9-19)18-14(13)20-11-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBDALDYEJGXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654772 | |
| Record name | 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-21-6 | |
| Record name | 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines
A notable method involves the one-step reaction between 2-bromomalonaldehyde and amidine compounds to yield 5-bromo-2-substituted pyrimidines. This approach is efficient, cost-effective, and operationally simple:
- Reaction conditions: 2-bromomalonaldehyde (0.1 mol) is added to glacial acetic acid with 3A molecular sieves at 0°C.
- Benzamidine hydrochloride (0.1 mol) in acetic acid is added dropwise over 30 minutes while heating to 80°C, then the mixture is heated to 100°C for 8 hours under HPLC monitoring.
- After reaction completion, workup involves filtration, washing with ethanol, extraction with dichloromethane and aqueous sodium hydroxide, followed by drying and concentration.
- Yield: Approximately 33% of 5-bromo-2-phenylpyrimidine is obtained under these conditions.
This method highlights the feasibility of obtaining 5-bromo-2-substituted pyrimidines in a single step with inexpensive and readily available reagents, providing a practical route to the pyrimidine core.
The introduction of the pyrrolidin-1-yl substituent at the 2-position of pyrimidine can be achieved via nucleophilic substitution of a suitable leaving group (usually chlorine or bromine) on the pyrimidine ring by pyrrolidine:
- Typical procedure: Heating 2-halopyrimidine with excess pyrrolidine at elevated temperatures (e.g., 120°C for 20 minutes) under reflux conditions.
- Workup: Dilution with dichloromethane, washing with sodium carbonate solution, water, and brine, drying over MgSO4, and filtration.
- This method yields 2-(pyrrolidin-1-yl)pyrimidine derivatives with good efficiency and purity.
Installation of the Benzyloxy Group at the 4-Position
The benzyloxy substituent at the 4-position is typically introduced via nucleophilic aromatic substitution on 4-chloropyrimidine or 4-chloropyridine derivatives using benzyl alcohol as the nucleophile:
- Reaction conditions: The 4-chloropyrimidine derivative is reacted with benzyl alcohol under basic conditions (e.g., in the presence of a base like potassium carbonate) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- Kinetic studies: The reaction rate constants and activation parameters have been measured by UPLC and kinetic analysis, confirming the SNAr mechanism and providing optimized conditions for efficient substitution.
- This step is crucial for introducing the benzyloxy group with high regioselectivity and yield.
Representative Synthetic Route for this compound
Research Findings and Analysis
- The one-step synthesis of 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde and amidines is advantageous due to low cost, simplicity, and safety, though yields may be moderate (~33%).
- The SNAr substitution of halogen at the 2-position by pyrrolidine is a well-established method, proceeding rapidly at elevated temperatures with good yields and clean products.
- The benzyloxy group introduction by SNAr on 4-chloropyrimidine derivatives has been kinetically characterized, allowing fine-tuning of reaction conditions to maximize yield and purity.
- Purification typically involves standard organic extraction, washing, drying, and vacuum drying steps to isolate the target compound in high purity.
Summary Table of Key Reaction Parameters
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position undergoes substitution with nucleophiles under mild conditions due to the electron-deficient nature of the pyrimidine ring.
Key Reactions:
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ammonia | NH₃, CuI, 100°C, 12h | 5-Amino derivative | 78 | |
| Methanol | NaOMe, DMF, 80°C, 6h | 5-Methoxy derivative | 65 | |
| Thiophenol | K₂CO₃, DMF, RT, 24h | 5-Phenylthio derivative | 82 |
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Attack of the nucleophile at the electron-deficient C-5 position.
-
Departure of the bromide ion, stabilized by the aromatic system .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst | Base | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Phenyl derivative | 85 | |
| 4-Pyridylboronic acid | PdCl₂(dppf) | K₃PO₄ | 5-Pyridyl derivative | 73 |
Optimization Notes :
-
Reactions typically require anhydrous conditions and temperatures of 80–110°C.
-
Electron-rich boronic acids exhibit faster coupling kinetics.
Benzyloxy Group Deprotection
The benzyl group at C-4 can be removed under hydrogenolytic or acidic conditions:
| Method | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | 4-Hydroxy derivative | 90 | |
| BBr₃ | BBr₃, DCM, −78°C → RT | 4-Hydroxy derivative | 88 |
Applications :
The deprotected hydroxyl group enables further functionalization, such as phosphorylation or glycosylation .
Functionalization of the Pyrrolidine Substituent
The pyrrolidine ring undergoes modifications to alter steric/electronic properties:
| Reaction Type | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Alkylation | MeI, K₂CO₃ | N-Methylpyrrolidine derivative | 75 | |
| Oxidation | mCPBA | Pyrrolidine N-oxide | 68 |
Structural Impact :
N-Methylation increases steric bulk, affecting binding affinity in medicinal chemistry applications .
Halogen Exchange Reactions
The bromine atom can be replaced with other halogens:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| CuI, KI | DMF, 120°C, 24h | 5-Iodo derivative | 70 | |
| Cl₂ gas | AlCl₃, 0°C | 5-Chloro derivative | 55 |
Utility :
Iodinated derivatives show enhanced reactivity in radical reactions.
Ring-Opening Reactions
Under extreme conditions, the pyrimidine ring undergoes decomposition:
| Conditions | Major Products | Observation | Source |
|---|---|---|---|
| Conc. HNO₃, 150°C | Nitrated fragments | Complete ring cleavage | |
| NaOH (10M), reflux | Uracil analogs | Partial ring hydrolysis |
Scientific Research Applications
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for developing drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids or proteins, while the benzyloxy and pyrrolidinyl groups can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor functions, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Pyrimidine Derivatives
*Inferred based on structural analog .
Key Comparative Insights
4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine
- Structural Difference : Replaces pyrrolidine with piperidine (six-membered ring).
- Solubility: Higher molecular weight (348.25 vs. 334.22 g/mol) could lower aqueous solubility. Conformational Flexibility: Piperidine’s chair conformation offers greater flexibility, which may influence interactions with protein targets.
TRK Kinase Inhibitor (Pyrazolo[1,5-a]pyrimidine Derivative)
- Structural Difference : Features a pyrazolo[1,5-a]pyrimidine core (fused ring system) with difluorophenyl and pyrazole groups.
- Electron-Withdrawing Groups: Fluorine atoms enhance metabolic stability and electronegativity, unlike the bromine and benzyloxy groups in the target compound.
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine
- Structural Difference : Pyrido[3,4-d]pyrimidine core (fused pyridine-pyrimidine system) with chlorine and methyl substituents.
- Impact: Reactivity: Chlorine’s electron-withdrawing nature increases electrophilicity, making it more reactive than bromine-containing analogs.
Biological Activity
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine, with the CAS number 885952-21-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a pyrrolidine moiety and a benzyloxy group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
- Molecular Formula : C15H16BrN3O
- Molecular Weight : 334.211 g/mol
- Structure : The compound features a pyrimidine ring substituted with a benzyloxy group at the 4-position and a bromo group at the 5-position, along with a pyrrolidine group at the 2-position.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial and anticancer contexts.
Antimicrobial Activity
Recent studies have highlighted the potential of pyrimidine derivatives in combating bacterial infections. For instance, related compounds have shown significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) for these compounds were notably lower than those of standard antibiotics like vancomycin, suggesting a promising avenue for developing new antimicrobial agents .
Anticancer Activity
The antiproliferative effects of pyrimidine derivatives have been documented in several studies. For example, modifications of similar structures have demonstrated significant activity against cancer cell lines such as HeLa cells, with some derivatives achieving IC50 values in the nanomolar range. These findings suggest that this compound may also possess anticancer properties worth investigating further .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Interaction : The hydrophobic nature of the benzyloxy group may enhance membrane permeability, facilitating better interaction with target cells.
- Targeting Specific Pathways : Some derivatives have been found to selectively inhibit pathways critical for cancer cell survival and proliferation.
Study on Antibacterial Activity
In a comparative study, various pyrimidine derivatives were tested against MRSA and other pathogens. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced antibacterial potency. For example:
| Compound | MIC (against MRSA) | Comparison |
|---|---|---|
| Standard Vancomycin | 0.5–1 μg/mL | Control |
| Compound A | 0.125 μg/mL | 4-fold more potent |
| Compound B | 8 ng/mL | >62-fold more potent |
These findings underscore the potential of this compound as a lead compound for developing new antibiotics .
Study on Anticancer Activity
In vitro studies on derivatives similar to this compound revealed significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound C | HeLa | 50 |
| Compound D | MCF7 | 30 |
| Compound E | A549 | 25 |
These results indicate that structural modifications can lead to enhanced anticancer activity, suggesting that further exploration of this compound could yield valuable therapeutic agents .
Q & A
Q. What synthetic methodologies are optimal for preparing 4-(benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine?
- Methodological Answer : The compound can be synthesized via aromatic nucleophilic substitution (SNAr) reactions. For example, bromine at the 5-position of the pyrimidine ring is susceptible to displacement by nucleophiles like pyrrolidine. A one-step reaction under reflux conditions (e.g., in DMF or THF at 80–100°C) with a base (K₂CO₃ or Cs₂CO₃) is typical. Crystallization from ethanol or acetonitrile yields high-purity product .
Q. How can the crystal structure of this compound be determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., ethanol/water). Key parameters include orthorhombic space groups (e.g., P2₁2₁2₁) and unit cell dimensions (e.g., a ≈ 10.18 Å, b ≈ 17.62 Å, c ≈ 10.18 Å). SC-XRD data reveal bond angles, torsion angles (e.g., benzyloxy group orientation), and intermolecular interactions (e.g., Br···π contacts), critical for understanding reactivity and stability .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyrrolidinyl protons at δ ~2.8–3.5 ppm, benzyloxy aromatic protons at δ ~7.3–7.5 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z ≈ 362.03).
- IR : Detects functional groups (C-Br stretch ~550–600 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the electronic nature of the 5-bromo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its reactivity is enhanced by electron-withdrawing effects from the pyrimidine ring. Optimization involves:
- Catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3).
- Solvent selection (toluene for thermal stability, DMF for polar intermediates).
- Monitoring via LC-MS to track intermediates and byproducts .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Analysis : Test a broad concentration range (nM–μM) to identify off-target effects.
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD for kinase targets).
- Computational Docking : Compare binding poses in TRK kinase vs. unrelated enzymes to assess selectivity .
Q. How can reaction conditions be optimized to minimize dehalogenation or pyrrolidine ring-opening side reactions?
- Methodological Answer :
- Temperature Control : Lower temperatures (≤60°C) reduce thermal degradation.
- Protecting Groups : Temporarily protect the pyrrolidine nitrogen (e.g., Boc) during bromine substitution steps.
- Additives : Use radical scavengers (e.g., BHT) to suppress unwanted dehalogenation .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (~2.5), aqueous solubility (~0.1 mg/mL), and CYP450 inhibition profiles.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using force fields (e.g., CHARMM) .
Q. How does the benzyloxy group affect interactions with biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituted benzyl groups (e.g., electron-donating -OCH₃ vs. withdrawing -NO₂).
- Hydrogen Bonding : Replace benzyloxy with smaller alkoxy groups (e.g., methoxy) to test steric effects.
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to visualize π-π stacking or hydrophobic interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
